2,5-Dimethyl-N-nitrosopyrrolidine
Overview
Description
2,5-Dimethyl-N-nitrosopyrrolidine is a nitrosamine compound with the molecular formula C6H12N2O. It is known for its potential carcinogenic properties and is primarily used as a research chemical. Nitrosamines, including this compound, are formed by the reaction of secondary amines with nitrosating agents, such as nitrite, under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethyl-N-nitrosopyrrolidine can be synthesized through the nitrosation of 2,5-dimethylpyrrolidine. The reaction typically involves the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) under acidic conditions. The reaction is carried out at low temperatures to prevent decomposition of the nitrosamine .
Industrial Production Methods
While this compound is not produced on an industrial scale due to its carcinogenic nature, its synthesis in a laboratory setting follows strict safety protocols to minimize exposure and environmental contamination .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-N-nitrosopyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction of the nitroso group can lead to the formation of amines.
Substitution: The nitroso group can be substituted by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the nitroso group.
Major Products Formed
Oxidation: Oxidation can lead to the formation of nitro compounds.
Reduction: Reduction typically yields secondary amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethyl-N-nitrosopyrrolidine is primarily used in scientific research to study the mechanisms of nitrosamine-induced carcinogenesis. It serves as a model compound to investigate the metabolic pathways and DNA interactions of nitrosamines. Additionally, it is used in toxicological studies to assess the carcinogenic potential of nitrosamines in various biological systems .
Mechanism of Action
The carcinogenic effects of 2,5-Dimethyl-N-nitrosopyrrolidine are primarily due to its metabolic activation. The compound undergoes α-hydroxylation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can alkylate DNA. This alkylation results in DNA mutations and subsequent carcinogenesis .
Comparison with Similar Compounds
2,5-Dimethyl-N-nitrosopyrrolidine is structurally similar to other nitrosamines, such as N-nitrosopiperidine and N-nitrosodimethylamine. it is unique in its specific metabolic activation pathways and the types of tumors it induces. For example, while N-nitrosopiperidine is a potent esophageal carcinogen, this compound primarily induces liver tumors .
List of Similar Compounds
- N-nitrosopiperidine
- N-nitrosodimethylamine
- N-nitrosodiethylamine
- N-nitrosomorpholine
Properties
IUPAC Name |
2,5-dimethyl-1-nitrosopyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5-3-4-6(2)8(5)7-9/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMDNAKEXMEBOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1N=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30875622 | |
Record name | 2,5-Dimethyl-1-nitrosopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30875622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55556-86-0 | |
Record name | 2,5-Dimethyl-1-nitrosopyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55556-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethyl-1-nitrosopyrrolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055556860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethyl-1-nitrosopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30875622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethyl-1-nitrosopyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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